GNF-PF-3777

Immuno-Oncology hIDO2 Inhibition Enzyme Assay

Researchers face off-target effects using generic IDO pathway inhibitors like 1-MT, which fail to distinguish hIDO2-specific roles. GNF-PF-3777 (8-Nitrotryptanthrin) solves this with its defined selectivity profile: • hIDO2 inhibition: Ki = 0.97 μM; IC50 = 1.87 μM, 44-fold more potent than L-1-MT (82.53 μM) • Antimicrobial activity: T. cruzi EC50 = 0.82 μM; M. tuberculosis MABA MIC = 0.032 μg/mL • Cleaner mechanistic studies with minimal confounding from IDO1 inhibition or high-concentration toxicity

Molecular Formula C15H7N3O4
Molecular Weight 293.23 g/mol
Cat. No. B1671982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF-PF-3777
Synonyms8-Nitrotryptanthrin, GNF-PF-3777
Molecular FormulaC15H7N3O4
Molecular Weight293.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2
InChIInChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H
InChIKeyUFMQJYHLIUACCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNF-PF-3777: Potent and Selective hIDO2 Inhibitor


GNF-PF-3777 (8-Nitrotryptanthrin) is a potent and selective inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2), a key enzyme in the kynurenine pathway of tryptophan metabolism. It exhibits a binding affinity (Ki) of 0.97 μM for recombinant hIDO2 [1]. The compound demonstrates significant selectivity, with an IC50 of 1.8 μM against the related enzyme IDO1, and also displays notable antimicrobial activity against Trypanosoma and Mycobacterium tuberculosis [2]. GNF-PF-3777 is a tryptanthrin derivative, a class of natural alkaloids known for diverse biological activities, and serves as a critical tool compound for dissecting the distinct roles of IDO1 and IDO2 in immune regulation and disease pathogenesis [1].

Target hIDO2-selective inhibitor for kynurenine pathway studies
Scaffold Tryptanthrin-derived alkaloid probe
Additional Reported antimicrobial screening context

Why GNF-PF-3777 Is Essential for hIDO2 Research


The indoleamine 2,3-dioxygenase (IDO) family comprises two distinct enzymes, IDO1 and IDO2, with non-redundant roles in immune regulation and disease [1]. Generic IDO pathway inhibitors, such as the widely used 1-methyl-tryptophan (1-MT) and its isomers, exhibit significant differences in potency and selectivity, failing to provide the hIDO2-specific inhibition required for precise mechanistic studies [2]. GNF-PF-3777's unique binding profile and selectivity for hIDO2 over IDO1 make it an irreplaceable tool for researchers aiming to dissect the specific contribution of hIDO2 to immune suppression in cancer, autoimmune disorders, and infectious diseases, where off-target effects of broader inhibitors would confound results [1].

Pan-IDO inhibition may confound results
Broad IDO inhibitors like 1-MT may not distinguish hIDO2-specific contributions from IDO1, limiting mechanistic interpretation.
1-MT isomer potency varies significantly
L- and D-1-MT exhibit large potency differences; reported hIDO2 inhibition context may not transfer across studies using these tools.
Class-level inhibitor profiles may shift
Tryptanthrin analogs may have divergent selectivity; use of uncharacterized derivatives could alter pathway-response interpretation.

GNF-PF-3777: Evidence of Superior hIDO2 Inhibition


Superior hIDO2 Potency Over L-1-MT

GNF-PF-3777 demonstrates significantly greater potency for hIDO2 inhibition compared to the commonly used tool compound L-1-MT, as measured by IC50 in a cell-free enzymatic assay. This quantitative advantage reduces the required concentration for effective inhibition, minimizing off-target effects and improving assay reliability [1].

hIDO2 potency vs L-1-MT
Head-to-head
GNF-PF-3777 IC50: 1.87 μM
L-1-MT IC50: 82.53 μM
Reported 44.1-fold difference
Supports hIDO2 target engagement at assay concentrations
In vitro cell-free enzymatic assay; data to verify in specific assay
Immuno-Oncology hIDO2 Inhibition Enzyme Assay

Selectivity Profile: hIDO2 vs. IDO1

GNF-PF-3777 demonstrates a clear selectivity window for hIDO2 over the closely related IDO1 enzyme. This differential activity is essential for experiments designed to isolate the specific function of hIDO2, as many other tool compounds inhibit both isoforms or lack quantitative selectivity data [1].

Selectivity: hIDO2 vs IDO1
Reported
hIDO2 IC50: 1.8 μM
hIDO1 IC50: 0.103 μM
~17.5-fold selectivity window
Reported isoform selectivity window for hIDO2 over IDO1
Context-dependent; selectivity may vary by assay format
Immunology Enzyme Selectivity Target Identification

Antitrypanosomal Activity

Beyond its role as an hIDO2 inhibitor, GNF-PF-3777 possesses quantifiable antitrypanosomal activity, expanding its utility for researchers investigating the kynurenine pathway in the context of parasitic infections. This dual activity profile is not observed with many other IDO pathway inhibitors [1].

Antitrypanosomal activity
Data to verify
EC50 = 0.82 μM (T. cruzi)
Reported antitrypanosomal screening endpoint
No comparator data; review for parasite strain context
Parasitology Antimicrobial Drug Discovery

Anti-Tubercular Activity

GNF-PF-3777 demonstrates potent in vitro activity against Mycobacterium tuberculosis, with specific minimum inhibitory concentration (MIC) values established in two standard assays (MABA and LORA). This provides researchers with a defined benchmark for further investigation into its mechanism of action against this pathogen [1].

Anti-TB activity (MIC)
Data to verify
MABA MIC: 0.032 μg/mL
LORA MIC: 2.4 μg/mL
Reported MIC screening context for M. tuberculosis
Aerobic vs hypoxic assay; data to verify
Microbiology Tuberculosis Antibacterial

GNF-PF-3777: Key Application Scenarios


hIDO2 Immune Suppression in Cancer

Researchers can use GNF-PF-3777 in in vitro and in vivo cancer models to specifically inhibit hIDO2, thereby dissecting its unique contribution to immune evasion. The compound's 44-fold greater potency over L-1-MT [1] and its defined selectivity over IDO1 [2] allow for cleaner experiments that avoid confounding effects from IDO1 inhibition or the high-concentration toxicity often associated with weaker tool compounds. This enables a more precise understanding of hIDO2's role in promoting tumor growth and suppressing T-cell responses, which is critical for validating hIDO2 as a therapeutic target.

hIDO2 in Autoimmune and Inflammatory Diseases

The superior potency of GNF-PF-3777 against hIDO2, compared to L-1-MT [1], makes it the preferred tool compound for studying the enzyme's function in inflammatory conditions. The ability to achieve robust inhibition at lower concentrations (IC50 of 1.87 μM) reduces the risk of non-specific effects, enabling researchers to more accurately determine whether hIDO2 acts as a pro- or anti-inflammatory mediator in specific disease contexts, such as arthritis, multiple sclerosis, or inflammatory bowel disease.

Kynurenine Pathway in Parasitic & Bacterial Infections

GNF-PF-3777 serves as a multi-faceted tool for infectious disease research. Its validated activity against T. cruzi (EC50 = 0.82 μM) [1] and M. tuberculosis (MABA MIC = 0.032 μg/mL) [1] provides a starting point for investigating the role of the host or pathogen kynurenine pathway in disease pathogenesis. The compound can be used to study how pathogens manipulate host tryptophan metabolism or to evaluate the potential of targeting hIDO2 as a host-directed therapy for chronic infections.

hIDO2 Drug Discovery Reference Compound

In industrial drug discovery programs focused on developing next-generation hIDO2 inhibitors, GNF-PF-3777 functions as an essential reference or control compound. Its well-characterized biochemical profile, including a defined Ki (0.97 μM) [1], hIDO1/hIDO2 selectivity window [2], and established potency advantage over L-1-MT [1], provides a reliable benchmark for screening and validating novel chemical matter. Its activity in antimicrobial assays also offers a secondary screening readout for compound series profiling.

Application
Selection Property
Validation Focus
IDO2-mediated immune suppression studies
hIDO2 isoform selectivity context
Tumor-model T-cell response endpoints
Inflammatory disease model studies (IDO2)
Concentration-dependent target engagement context
Pro-/anti-inflammatory mediator endpoints
Host-pathogen kynurenine pathway studies
Reported antimicrobial screening context
Parasite/bacterial growth inhibition endpoints
IDO2 inhibitor screening and profiling
Biochemical reference benchmark context
Enzyme inhibition and selectivity assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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